SRPIN340
SRPIN340
SRPIN340 is a selective serine arginine protein kinase (SRPK) 1 inhibitor with Ki = 0.89 μM. SRPK1 is a common binding partner of the E1^E4 protein of diverse human papillomavirus types. SRPK1 selective inhibitors could be a potentially novel topical (eye drop) therapeutic for wet AMD.
Brand Name:
Vulcanchem
CAS No.:
218156-96-8
VCID:
VC0543847
InChI:
InChI=1S/C18H18F3N3O/c19-18(20,21)14-4-5-16(24-10-2-1-3-11-24)15(12-14)23-17(25)13-6-8-22-9-7-13/h4-9,12H,1-3,10-11H2,(H,23,25)
SMILES:
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=NC=C3
Molecular Formula:
C18H18F3N3O
Molecular Weight:
349.3 g/mol
SRPIN340
CAS No.: 218156-96-8
Inhibitors
VCID: VC0543847
Molecular Formula: C18H18F3N3O
Molecular Weight: 349.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 218156-96-8 |
---|---|
Product Name | SRPIN340 |
Molecular Formula | C18H18F3N3O |
Molecular Weight | 349.3 g/mol |
IUPAC Name | N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Standard InChI | InChI=1S/C18H18F3N3O/c19-18(20,21)14-4-5-16(24-10-2-1-3-11-24)15(12-14)23-17(25)13-6-8-22-9-7-13/h4-9,12H,1-3,10-11H2,(H,23,25) |
Standard InChIKey | DWFGGOFPIISJIT-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=NC=C3 |
Canonical SMILES | C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=NC=C3 |
Appearance | Solid powder |
Description | SRPIN340 is a selective serine arginine protein kinase (SRPK) 1 inhibitor with Ki = 0.89 μM. SRPK1 is a common binding partner of the E1^E4 protein of diverse human papillomavirus types. SRPK1 selective inhibitors could be a potentially novel topical (eye drop) therapeutic for wet AMD. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | N-(2-piperidin-1-yl-5-(trifluoromethyl)phenyl)isonicotinamide SRPIN340 |
Reference | 1: Gammons MV, Lucas R, Dean R, Coupland SE, Oltean S, Bates DO. Targeting SRPK1 to control VEGF-mediated tumour angiogenesis in metastatic melanoma. Br J Cancer. 2014 Jul 29;111(3):477-85. doi: 10.1038/bjc.2014.342. Epub 2014 Jul 10. PubMed PMID: 25010863; PubMed Central PMCID: PMC4119992. 2: Gammons MV, Dick AD, Harper SJ, Bates DO. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularization in a rat model of retinopathy of prematurity. Invest Ophthalmol Vis Sci. 2013 Aug 27;54(8):5797-806. doi: 10.1167/iovs.13-11634. PubMed PMID: 23761094. 3: Dong Z, Noda K, Kanda A, Fukuhara J, Ando R, Murata M, Saito W, Hagiwara M, Ishida S. Specific inhibition of serine/arginine-rich protein kinase attenuates choroidal neovascularization. Mol Vis. 2013;19:536-43. Epub 2013 Mar 5. PubMed PMID: 23559848; PubMed Central PMCID: PMC3611948. 4: Ogawa Y, Hagiwara M. Challenges to congenital genetic disorders with "RNA-targeting" chemical compounds. Pharmacol Ther. 2012 Jun;134(3):298-305. doi: 10.1016/j.pharmthera.2012.02.001. Epub 2012 Feb 9. Review. PubMed PMID: 22342810. 5: Karakama Y, Sakamoto N, Itsui Y, Nakagawa M, Tasaka-Fujita M, Nishimura-Sakurai Y, Kakinuma S, Oooka M, Azuma S, Tsuchiya K, Onogi H, Hagiwara M, Watanabe M. Inhibition of hepatitis C virus replication by a specific inhibitor of serine-arginine-rich protein kinase. Antimicrob Agents Chemother. 2010 Aug;54(8):3179-86. doi: 10.1128/AAC.00113-10. Epub 2010 May 24. PubMed PMID: 20498328; PubMed Central PMCID: PMC2916360. 6: Fukuhara T, Hosoya T, Shimizu S, Sumi K, Oshiro T, Yoshinaka Y, Suzuki M, Yamamoto N, Herzenberg LA, Herzenberg LA, Hagiwara M. Utilization of host SR protein kinases and RNA-splicing machinery during viral replication. Proc Natl Acad Sci U S A. 2006 Jul 25;103(30):11329-33. Epub 2006 Jul 13. PubMed PMID: 16840555; PubMed Central PMCID: PMC1544086. |
PubChem Compound | 2797577 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume